1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine
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Overview
Description
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of piperazine with 3-(2-methyl-6-prop-2-enylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-[3-(2-methylphenoxy)propyl]piperazine
- 1-methyl-4-[3-(2-prop-2-enylphenoxy)propyl]piperazine
- 1-methyl-4-[3-(2-methyl-6-phenoxy)propyl]piperazine
Uniqueness
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine is unique due to its specific structural features, such as the presence of the prop-2-enyl group and the piperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-7-17-9-5-8-16(2)18(17)21-15-6-10-20-13-11-19(3)12-14-20/h4-5,8-9H,1,6-7,10-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJAHGBWPRCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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